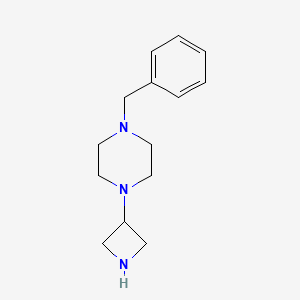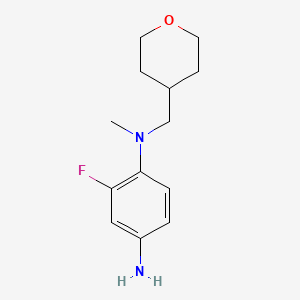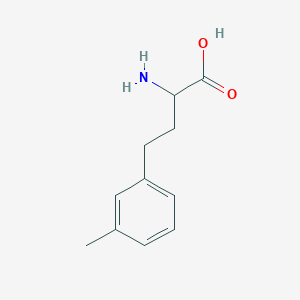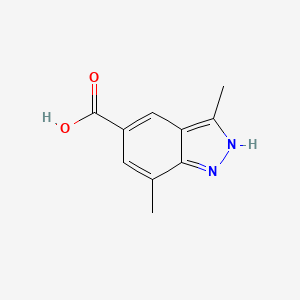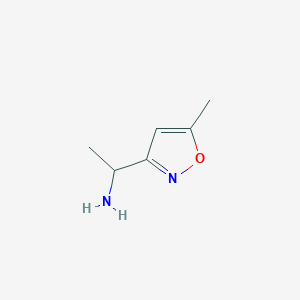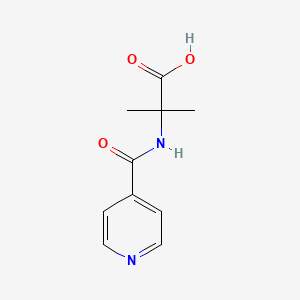
N-Isonicotinoyl-2-methylalanine
Vue d'ensemble
Description
“N-Isonicotinoyl-2-methylalanine” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is also known by other names such as “2-(ISONICOTINAMIDO)-2-METHYLPROPANOIC ACID”, “Alanine, 2-methyl-N-(4-pyridinylcarbonyl)-”, and "2-methyl-2-(pyridine-4-carbonylamino)propanoic acid" .
Synthesis Analysis
The synthesis of “N-Isonicotinoyl-2-methylalanine” or similar compounds like “N-acryloyl-2-methylalanine” has been described in several studies . For instance, one method involves the reaction of 2-aminoisobutyric acid with NaOH in water, followed by the addition of hydroquinone . Another method involves the reaction of N-acryloyl-2-methylalanine with triethylamine in acetone, followed by the addition of ethyl chloroformate .Applications De Recherche Scientifique
DNA Damage and Repair Mechanisms
Studies have highlighted the role of certain compounds in DNA damage and the body's mechanisms for repairing this damage. For instance, oxidative demethylation by Escherichia coli AlkB directly reverts DNA base damage, indicating a novel pathway for repairing alkylation damage without traditional nuclease, DNA glycosylase, or methyltransferase activity. This enzyme repairs cytotoxic lesions in DNA, which could have implications for understanding how compounds similar to N-Isonicotinoyl-2-methylalanine interact with DNA at a molecular level (Trewick et al., 2002).
Antimicrobial Activity
Research into novel 1,2,3-triazole derivatives, including derivatives of isoniazid, has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. This suggests potential applications for N-Isonicotinoyl-2-methylalanine derivatives in developing new treatments for mycobacterial infections, given the structural similarity and chemical reactivity of these compounds (Boechat et al., 2011).
Radiation Sensitivity and Dosimetry
The response of 2-methylalanine minidosimeters to radiation, used for small radiation field dosimetry, has been explored. This research indicates that compounds like 2-methylalanine, which could be chemically related to N-Isonicotinoyl-2-methylalanine, have applications in accurately measuring radiation doses, potentially useful in radiation therapy and research (Chen et al., 2007).
DNA Methylation and Epigenetic Regulation
The identification of N6-methyladenine as another form of DNA modification in mouse embryonic stem cells expands our understanding of epigenetic regulation. Compounds that interact with or influence DNA methylation pathways, possibly including N-Isonicotinoyl-2-methylalanine derivatives, could play a role in influencing these epigenetic markers, with broad implications for genetics and cell biology (Wu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2-(pyridine-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,9(14)15)12-8(13)7-3-5-11-6-4-7/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHYVCXSBORRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isonicotinoyl-2-methylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)
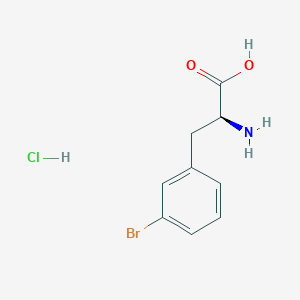



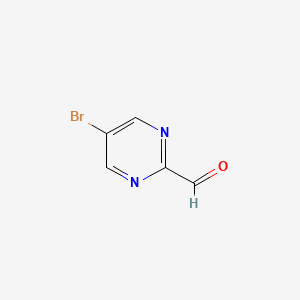
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
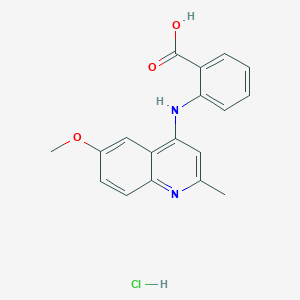
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
